molecular formula C12H14N2O2S B493810 [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid CAS No. 313241-15-5

[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B493810
CAS No.: 313241-15-5
M. Wt: 250.32g/mol
InChI Key: XQRVKCLCVBIXGE-UHFFFAOYSA-N
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Description

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with an isopropylsulfanyl group and an acetic acid moiety.

Preparation Methods

The synthesis of [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, and substituted benzimidazole derivatives.

Scientific Research Applications

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The isopropylsulfanyl group may enhance the compound’s binding affinity and specificity, while the acetic acid moiety can facilitate its solubility and bioavailability .

Comparison with Similar Compounds

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)17-12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVKCLCVBIXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210320
Record name 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313241-15-5
Record name 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313241-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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